molecular formula C22H21NO B1600385 1-(Diphenylmethyl)-3-phenyl-3-azetidinol CAS No. 40320-62-5

1-(Diphenylmethyl)-3-phenyl-3-azetidinol

Cat. No.: B1600385
CAS No.: 40320-62-5
M. Wt: 315.4 g/mol
InChI Key: ZEYWZZWPRDEWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diphenylmethyl)-3-phenyl-3-azetidinol is an organic compound with a complex structure that includes a diphenylmethyl group and a phenyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol typically involves the reaction of diphenylmethanol with azetidine derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzyl chloride reacts with benzene in the presence of a Lewis acid such as aluminum chloride . This reaction forms the diphenylmethyl group, which can then be further reacted with azetidine derivatives to form the final compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. For example, the use of microreactors allows for safer, more efficient, and selective chemical transformations . These methods can improve the overall yield and purity of the compound, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-3-phenyl-3-azetidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Diphenylmethyl)-3-phenyl-3-azetidinol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Diphenylmethyl)-3-phenyl-3-azetidinol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-benzhydryl-3-phenylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c24-22(20-14-8-3-9-15-20)16-23(17-22)21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21,24H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYWZZWPRDEWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439395
Record name 1-BENZHYDRYL-3-PHENYLAZETIDIN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40320-62-5
Record name 1-BENZHYDRYL-3-PHENYLAZETIDIN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Diphenylmethyl)-3-phenyl-3-azetidinol
Reactant of Route 2
Reactant of Route 2
1-(Diphenylmethyl)-3-phenyl-3-azetidinol
Reactant of Route 3
Reactant of Route 3
1-(Diphenylmethyl)-3-phenyl-3-azetidinol
Reactant of Route 4
Reactant of Route 4
1-(Diphenylmethyl)-3-phenyl-3-azetidinol
Reactant of Route 5
Reactant of Route 5
1-(Diphenylmethyl)-3-phenyl-3-azetidinol
Reactant of Route 6
Reactant of Route 6
1-(Diphenylmethyl)-3-phenyl-3-azetidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.